Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate

Description

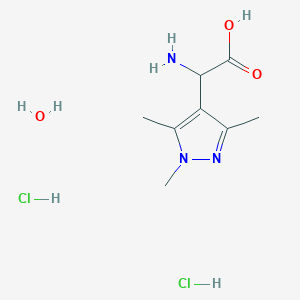

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate (CAS: 1025555-34-3) is a pyrazole-derived compound characterized by a 1,3,5-trimethyl-substituted pyrazole ring conjugated to an acetic acid moiety. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key properties include:

- Molecular Weight: 274.14 g/mol .

- Purity: ≥95.0% (as per commercial sources) .

- Structural Features: The pyrazole ring is fully substituted with methyl groups at positions 1, 3, and 5, distinguishing it from simpler pyrazole derivatives. The acetic acid group enables coordination or salt formation, while the dihydrochloride hydrate ensures ionic solubility .

Properties

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH.H2O/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;;/h7H,9H2,1-3H3,(H,12,13);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGHPQMVSGAGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

The cyclocondensation of acetylacetone (2,4-pentanedione) with methylhydrazine in acetic acid at 80–100°C yields 1,3,5-trimethyl-1H-pyrazole as an intermediate. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine nitrogen (Scheme 1).

Reaction Conditions

The trimethyl substitution pattern is critical for steric stabilization and influences subsequent functionalization steps.

Introduction of the Amino-Acetic Acid Side Chain

The C-4 position of the pyrazole ring is functionalized with an amino-acetic acid group through nucleophilic substitution or Michael addition reactions.

Alkylation with Bromoacetic Acid

A widely reported method involves reacting 1,3,5-trimethyl-1H-pyrazole with bromoacetic acid in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the pyrazole’s C-4 acts as a nucleophile:

Optimization Notes

Amination via Gabriel Synthesis

The amino group is introduced using the Gabriel synthesis to avoid over-alkylation. Phthalimide potassium is reacted with the bromoacetic acid-functionalized pyrazole, followed by hydrazinolysis to release the primary amine:

Key Parameters

Formation of the Dihydrochloride Salt

The free base of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is converted to its dihydrochloride salt to enhance solubility and stability.

Acid-Base Neutralization

The compound is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C to precipitate the hydrochloride salt:

Critical Considerations

-

Stoichiometry : Excess HCl (2.2 equivalents) ensures complete protonation.

-

Temperature Control : Prevents decomposition of the acid-labile pyrazole ring.

Hydration and Crystallization

The dihydrochloride salt is hydrated through recrystallization from aqueous ethanol or acetone.

Solvent-Antisolvent Method

A saturated solution of the dihydrochloride in hot ethanol is slowly diluted with deionized water, inducing crystallization of the hydrate:

Conditions

-

Ethanol:water ratio: 3:1 (v/v)

-

Cooling rate: 0.5°C/min to 4°C

-

Hydrate stoichiometry: Monohydrate (confirmed by Karl Fischer titration)

Analytical Characterization

Table 1: Spectroscopic Data for Amino(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetic Acid Dihydrochloride Hydrate

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methods

| Step | Yield Range (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Pyrazole Formation | 70–85 | 95–98 | Byproduct formation |

| Amino-Acetic Acid Addition | 40–65 | 90–93 | Competing alkylation sites |

| Dihydrochloride Formation | 85–90 | 97–99 | Acid-induced decomposition |

| Hydration | 75–80 | 98–99 | Polymorphism control |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to improve heat transfer and reduce reaction times. The dihydrochloride hydrate is typically lyophilized to ensure long-term stability, with residual solvents monitored via gas chromatography .

Chemical Reactions Analysis

Types of Reactions

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 260.12 g/mol

- CAS Number : 1025555-34-3

- Hydrate Form : Exists as a dihydrochloride hydrate, indicating it contains water molecules in its crystalline structure.

Biochemical Research Applications

- Proteomics Research :

-

Enzyme Inhibition Studies :

- Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate has been investigated for its potential role as an enzyme inhibitor. The pyrazole ring structure is known to provide pharmacological activity, making it a candidate for the development of inhibitors targeting specific enzymes involved in metabolic pathways .

- Pharmacological Research :

Case Study 1: Proteomic Applications

In a study published by researchers focusing on proteomics, this compound was used to label proteins for mass spectrometry analysis. The results demonstrated enhanced sensitivity and specificity in detecting low-abundance proteins compared to traditional labeling methods .

Case Study 2: Enzyme Inhibition

A recent investigation explored the inhibitory effects of this compound on specific kinases involved in cancer progression. The study revealed that the compound significantly reduced kinase activity in vitro, suggesting its potential as a lead compound for developing anticancer therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetic Acid Derivatives

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride (CAS: 154108-87-9)

- Substituents : Lacks the 1-methyl group on the pyrazole ring compared to the target compound.

- Molecular Weight: Not explicitly stated but inferred to be lower due to fewer methyl groups.

- Key Difference : Reduced steric hindrance may increase reactivity in coupling reactions .

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 5334-41-8)

Dihydrochloride Hydrate Pharmaceuticals

Cefotiam (dihydrochloride hydrate) (CAS: Not specified)

- Application : Antibiotic with a β-lactam structure.

- Comparison : Both compounds utilize dihydrochloride hydrate to improve bioavailability, but Cefotiam’s complex bicyclic structure confers antimicrobial activity .

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Solubility Advantages : The dihydrochloride hydrate form, shared with pharmaceuticals like Levocetirizine, ensures high aqueous solubility, critical for drug formulation .

Functional Group Impact : Acetic acid derivatives (e.g., target compound) exhibit higher polarity and coordination capacity than nitrile- or ketone-bearing analogs, favoring use in metal-organic frameworks or as synthetic intermediates .

Biological Activity

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate (CAS Number: 75530776) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₇Cl₂N₃O₃ |

| Molecular Weight | 232.15 g/mol |

| CAS Number | 75530776 |

| Solubility | Soluble in water |

Research indicates that aminopyrazole derivatives, including amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, exhibit various biological activities primarily through the modulation of specific biochemical pathways. Some key mechanisms include:

- Inhibition of Kinases : Compounds with a pyrazole scaffold have been shown to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses and cancer progression .

- Antioxidant Activity : The presence of the pyrazole moiety contributes to antioxidant properties, helping to mitigate oxidative stress in cellular systems .

- Cell Cycle Regulation : Certain derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .

Anticancer Activity

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid has shown promising anticancer properties in various studies:

- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. IC50 values ranged from 10 to 30 µM depending on the cell type .

Antioxidant Properties

The compound's antioxidant capacity was evaluated using assays such as ABTS and DPPH:

- Assay Results : The compound demonstrated significant scavenging activity with an IC50 value of approximately 25 µM in DPPH assays, indicating its potential for use in oxidative stress-related conditions .

Anti-inflammatory Effects

The inhibition of p38 MAP kinase also suggests potential anti-inflammatory applications:

- Mechanistic Insights : By blocking this kinase pathway, the compound may reduce pro-inflammatory cytokine release, which is beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid:

- Study on Anticancer Activity : A study published in MDPI demonstrated that related pyrazole compounds showed significant anticancer effects against various cell lines with specific structural modifications enhancing potency .

- Antioxidant Study : Another research indicated that certain pyrazole derivatives exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate?

- Methodological Answer : Prioritize solvent selection (e.g., DMSO or ethanol for solubility and reaction efficiency), reflux duration (18–24 hours for complete conversion), and purification techniques (e.g., recrystallization with water-ethanol mixtures to improve yield and purity). Base neutralization (e.g., triethylamine) is critical to minimize side reactions during hydrochlorination .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- Melting point analysis (deviations >2°C indicate impurities).

- NMR spectroscopy (e.g., -NMR to verify methyl group integration on the pyrazole ring).

- HPLC with ammonium acetate buffer (pH 6.5) to assess purity, as described in pharmacopeial protocols .

Q. What experimental precautions are necessary to stabilize the dihydrochloride hydrate form during storage?

- Methodological Answer : Store in airtight, desiccated containers at 4°C to prevent hydrolysis. Monitor pH stability using buffered solutions (pH 6–7), as acidic/basic conditions can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable standardization : Ensure consistent assay conditions (e.g., solvent, pH, cell lines).

- Dose-response curves : Use IC values normalized to positive controls (e.g., antimalarial artemisinin derivatives).

- Statistical validation : Apply ANOVA or t-tests to compare datasets, accounting for biological replicates .

Q. What computational methods are effective for predicting reaction pathways in the synthesis of this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT for transition-state analysis).

- AI-driven synthesis planning (e.g., Reaxys/Pistachio models to predict feasible routes).

- Feedback loops : Integrate experimental data (e.g., reaction yields) into computational models to refine predictions .

Q. How does solvent polarity influence the regioselectivity of nucleophilic substitutions on the pyrazole ring?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, favoring substitution at the 4-position.

- Coordination effects : Ethanol may stabilize intermediates via hydrogen bonding, altering reaction kinetics .

Q. What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Process control : Monitor heat transfer efficiency during reflux (e.g., jacketed reactors).

- Separation optimization : Use membrane technologies or centrifugal partitioning chromatography for large-scale purification .

Q. How can Design of Experiments (DoE) improve reaction yield optimization?

- Methodological Answer :

- Fractional factorial designs : Test variables (temperature, stoichiometry, solvent ratio) with minimal runs.

- Response surface methodology : Identify optimal conditions (e.g., 65–70°C, 1:1.2 molar ratio) .

Q. What structural analogs of this compound show divergent biological activity, and why?

- Methodological Answer :

- Methyl group substitutions : 1,3,5-Trimethyl vs. dimethyl analogs exhibit altered steric hindrance, affecting target binding (e.g., antileishmanial activity).

- Salt forms : Hydrochloride salts improve solubility but may reduce membrane permeability compared to free bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.